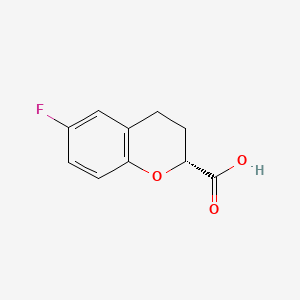

(R)-6-Fluorochroman-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-6-fluoro-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJANLXCXMVFFI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101189254 | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129101-37-7 | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129101-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101189254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-6-fluorochromane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: (R)-6-Fluorochroman-2-carboxylic Acid

CAS Number: 129101-37-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-6-Fluorochroman-2-carboxylic acid, a key chiral building block in modern pharmaceutical synthesis. This document outlines its chemical properties, synthesis methodologies, and primary applications, with a focus on experimental protocols and quantitative data.

Chemical and Physical Properties

This compound is a fluorinated chroman derivative with the molecular formula C₁₀H₉FO₃ and a molecular weight of 196.18 g/mol .[1] Its structure is characterized by a chroman ring system with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position, with the stereocenter at the C-2 position in the (R)-configuration.

| Property | Value | Reference |

| CAS Number | 129101-37-7 | [1] |

| Molecular Formula | C₁₀H₉FO₃ | [1] |

| Molecular Weight | 196.18 g/mol | [1] |

| Appearance | White to almost white powder/crystal | |

| Purity | >95% - >98% | [2] |

| Melting Point | 124.0 to 128.0 °C | |

| Boiling Point | 358.0 ± 42.0 °C (Predicted) | [3] |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [3] |

Synthesis of this compound

The synthesis of enantiomerically pure this compound is a critical process, primarily achieved through the resolution of a racemic mixture of 6-fluorochroman-2-carboxylic acid. The synthesis of the racemic precursor and its subsequent resolution are detailed below.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

A common and effective method for synthesizing racemic 6-fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4][5]

Experimental Protocol:

-

Reaction Setup: In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon (5% Pd/C, 50% water content), and 500 mL of glacial acetic acid.[5]

-

Inert Atmosphere: Seal the autoclave and purge with nitrogen gas three times to establish an inert atmosphere.[5]

-

Hydrogenation: Replace the nitrogen with hydrogen gas and pressurize the reactor to 2.0 MPa. Heat the mixture to 70-80°C.[5]

-

Reaction Monitoring: Maintain the hydrogen pressure at 2.0 MPa throughout the reaction. The reaction is considered complete when the hydrogen pressure remains stable for 30 minutes.[5]

-

Work-up and Isolation: After cooling and releasing the hydrogen pressure, filter the reaction mixture to recover the Pd/C catalyst. Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[5]

-

Purification: Add 30 mL of petroleum ether to the concentrated residue and heat to induce crystallization. Filter the resulting white solid and dry to yield racemic 6-fluorochroman-2-carboxylic acid.[5]

This process typically yields the product in high purity (around 99.8%) with a yield of approximately 88.4%.[5]

Chiral Resolution of Racemic 6-Fluorochroman-2-carboxylic Acid

The separation of the racemic mixture into its constituent enantiomers is most commonly achieved through two main strategies: chemical resolution using a chiral resolving agent or enzymatic resolution.

This method involves the formation of diastereomeric salts by reacting the racemic acid with an enantiomerically pure amine, such as (R)-(+)-α-methylbenzylamine. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Logical Workflow for Chemical Resolution:

Figure 1: Chemical resolution of racemic 6-fluorochroman-2-carboxylic acid.

An alternative and "greener" approach is the enzymatic resolution of the racemic methyl ester of 6-fluorochroman-2-carboxylic acid. This method utilizes stereoselective enzymes, such as esterases, to selectively hydrolyze one of the enantiomers of the ester, allowing for the separation of the unreacted ester and the hydrolyzed acid.

Experimental Workflow for Enzymatic Resolution:

Figure 2: Enzymatic resolution of racemic methyl 6-fluorochroman-2-carboxylate.

Spectroscopic Data

The following spectroscopic data has been reported for racemic 6-fluorochroman-2-carboxylic acid:

| Data Type | Chemical Shifts (δ) / Peaks |

| ¹H NMR (400 MHz, CDCl₃) | 8.61 (bs, 1H, COOH), 6.76-7.01 (m, 3H, Ar-H), 4.78 (t, 1H, CH), 2.82-2.85 (t, J=12 Hz, 2H, CH₂), 2.14-2.37 (m, 2H, CH₂) |

| ¹³C NMR (400 MHz, CDCl₃) | 175.2, 158.4, 156.0, 149.0, 122.3-122.4, 117.8-117.9, 115.2-115.5, 73.2, 23.5-24.1 |

| MS (ESI) | m/z 196.18 (M) |

Applications in Drug Development

The primary and most significant application of this compound is as a key starting material in the synthesis of Nebivolol.[6] Nebivolol is a highly selective β₁ adrenergic receptor antagonist used for the treatment of hypertension. The specific stereochemistry of this compound is crucial for the desired pharmacological activity of the final drug product.

Signaling Pathway Context:

While this compound itself is not directly involved in biological signaling pathways, it is a critical precursor to Nebivolol. Nebivolol exerts its therapeutic effect by blocking the action of catecholamines (e.g., adrenaline) at β₁-adrenergic receptors, primarily in cardiac tissue. This blockade leads to a decrease in heart rate, myocardial contractility, and blood pressure.

Figure 3: Role of this compound in the synthesis of Nebivolol and Nebivolol's mechanism of action.

Conclusion

This compound is a fundamentally important chiral intermediate in the pharmaceutical industry. Its synthesis, primarily through the resolution of the racemic mixture, is a well-established process. The high demand for this compound is driven by its essential role in the production of the cardiovascular drug Nebivolol. This guide provides a comprehensive overview of its properties, synthesis, and applications, intended to be a valuable resource for professionals in research and drug development.

References

(R)-6-Fluorochroman-2-carboxylic acid physical properties

An In-depth Technical Guide to the Physical Properties of (R)-6-Fluorochroman-2-carboxylic Acid

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key chiral building block in the pharmaceutical industry.[1] The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and logical workflows.

Core Physical and Chemical Properties

This compound is a fluorinated derivative of chroman-2-carboxylic acid. Its molecular formula is C₁₀H₉FO₃ with a molecular weight of 196.18 g/mol .[2][3] It typically appears as a white to off-white solid or crystalline powder.[4][5]

Quantitative Data Summary

The following table summarizes the key physical properties of 6-Fluorochroman-2-carboxylic acid. Note that some data is for the racemic mixture and some are predicted values.

| Property | Value | Source(s) |

| Melting Point | 129.2-130.3 °C | [2][3][4] |

| 124.0-128.0 °C | [5] | |

| Boiling Point | 358.0 ± 42.0 °C (Predicted) | [4] |

| 358.037 °C at 760 mmHg | [2] | |

| Density | 1.364 ± 0.06 g/cm³ (Predicted) | [4] |

| 1.365 g/cm³ | [2] | |

| pKa | 3.05 ± 0.20 (Predicted) | [2][4] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [2][4] |

| Optical Rotation, [α] | For (S)-enantiomer: +15.2 (c 1.0, DMF at 27°C) | [6] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, resolution, and analysis of this compound are crucial for its application in research and development.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic Acid

A common method for synthesizing the racemic mixture is through the catalytic hydrogenation of its chromone precursor.[7]

Protocol: Catalytic Hydrogenation

-

Reaction Setup : In an autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 part by weight), a wet palladium on carbon catalyst (e.g., 5% Pd/C, 50% water content, ~0.17 parts), and glacial acetic acid (~16.7 parts by volume).[8][9]

-

Inert Atmosphere : Seal the autoclave and purge with nitrogen gas three times to create an inert atmosphere.[8][9]

-

Hydrogenation : Replace the nitrogen with hydrogen gas and pressurize the reactor to approximately 2.0 MPa.[8][9] Heat the mixture to 70-80°C.[7][8]

-

Reaction Monitoring : Maintain the hydrogen pressure at 2.0 MPa. The reaction is considered complete when the pressure remains stable for over 30 minutes, indicating the cessation of hydrogen uptake.[8][9] Progress can also be monitored by Thin Layer Chromatography (TLC).[8]

-

Work-up and Isolation :

-

Cool the reactor and carefully release the excess hydrogen pressure.[8]

-

Filter the reaction mixture to remove the Pd/C catalyst.[7][8]

-

Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.[7][8]

-

Add a non-polar solvent like petroleum ether to the concentrated residue to precipitate the product.[7][8]

-

Filter the resulting white solid, wash with water, and dry to yield racemic 6-Fluorochroman-2-carboxylic acid.[8] This process can achieve yields of over 88% with high purity.[8][9]

-

Resolution of (R)- and (S)-Enantiomers

Optically pure enantiomers are critical for pharmaceutical applications.[1] Two primary methods for resolving the racemic mixture are classical chemical resolution and enzymatic resolution.

Protocol 1: Chemical Resolution via Diastereomeric Salt Formation

-

The racemic 6-fluorochroman-2-carboxylic acid is treated with an optically pure chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.[10]

-

This reaction forms a pair of diastereomeric salts which have different solubilities.

-

The less soluble diastereomeric salt can be selectively crystallized from a suitable solvent.

-

The crystallized salt is then isolated by filtration.

-

Acidification of the isolated salt liberates the desired enantiomerically pure (R)- or (S)-6-fluorochroman-2-carboxylic acid.[10]

Protocol 2: Enzymatic Resolution

-

This method utilizes stereoselective enzymes (esterases) to resolve the racemic methyl ester of 6-fluorochroman-2-carboxylic acid (methyl 6-fluoro-chroman-2-carboxylate, MFCC).[1]

-

In a biphasic system (e.g., aqueous-toluene), an esterase selective for the (S)-enantiomer (e.g., EstS) hydrolyzes (S)-MFCC to (S)-6-fluorochroman-2-carboxylic acid, which moves to the aqueous phase.[1] The (R)-MFCC remains in the organic phase.

-

After separation, a second, (R)-selective esterase (e.g., EstR) can be used to hydrolyze the remaining (R)-MFCC to obtain the (R)-enantiomer.[1]

-

This sequential process allows for the production of both high-purity (S)- and (R)-enantiomers with high yield.[1]

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard technique for determining the enantiomeric purity of chiral compounds like this compound.[11][12]

General Protocol: Chiral HPLC Analysis

-

Sample Preparation : Prepare a dilute solution of the sample in a suitable mobile phase solvent.

-

Instrumentation : Use an HPLC system equipped with a UV detector.

-

Chiral Column : Select an appropriate Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., derivatives of cellulose or amylose) are widely used and effective for separating a broad range of enantiomers.[12]

-

Mobile Phase : A mixture of an alkane (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used as the mobile phase. The exact ratio is optimized to achieve the best separation.

-

Analysis : Inject the sample onto the column. The two enantiomers will interact differently with the chiral stationary phase and will therefore elute at different times (retention times).

-

Quantification : The enantiomeric excess (% ee) is calculated by integrating the peak areas of the two enantiomer signals in the resulting chromatogram.

Visualized Workflows and Pathways

The following diagrams illustrate the key processes described in the experimental protocols section.

Caption: Synthesis workflow for racemic 6-fluorochroman-2-carboxylic acid.

Caption: Chemical resolution of enantiomers via diastereomeric salt formation.

Caption: General workflow for determining enantiomeric purity using Chiral HPLC.

References

- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cas 99199-60-7,6-Fluorochromane-2-carboxylic acid | lookchem [lookchem.com]

- 3. 6-Fluorochroman-2-carboxylic acid [myskinrecipes.com]

- 4. 6-Fluorochromane-2-carboxylic acid CAS#: 99199-60-7 [m.chemicalbook.com]

- 5. 6-Fluorochroman-2-carboxylic Acid | 99199-60-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. mdpi.com [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 6-Fluorochromane-2-carboxylic acid | 99199-60-7 [chemicalbook.com]

- 10. UQ eSpace [espace.library.uq.edu.au]

- 11. benchchem.com [benchchem.com]

- 12. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]

A Comprehensive Technical Guide on the Solubility of (R)-6-Fluorochroman-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of (R)-6-Fluorochroman-2-carboxylic acid, a key chiral building block with applications in the pharmaceutical industry. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for its determination. It includes a standardized table for data presentation and a detailed experimental protocol based on the widely accepted shake-flask method. Furthermore, a logical workflow for solubility determination is presented visually to aid in experimental planning.

Quantitative Solubility Data

To date, specific quantitative solubility data for this compound in a range of solvents remains largely unpublished in peer-reviewed literature. Qualitative assessments indicate that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] To facilitate standardized data collection and comparison across different research settings, the following table is provided for researchers to populate with their experimentally determined values.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Water | e.g., 25 | e.g., HPLC-UV | ||

| e.g., PBS (pH 7.4) | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Methanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Ethanol | e.g., 25 | e.g., HPLC-UV | ||

| e.g., DMSO | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Acetonitrile | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Chloroform | e.g., 25 | e.g., HPLC-UV | ||

| e.g., Tetrahydrofuran | e.g., 25 | e.g., HPLC-UV |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[2][3][4][5] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound.

1. Materials and Equipment:

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).[2][4]

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to avoid temperature changes that could affect solubility.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.[6]

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Experimental Workflow

The following diagram illustrates the logical steps involved in the shake-flask solubility determination protocol.

Caption: Workflow for Shake-Flask Solubility Determination.

References

- 1. 6-Fluorochromane-2-carboxylic acid CAS#: 99199-60-7 [m.chemicalbook.com]

- 2. enamine.net [enamine.net]

- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

(R)-6-Fluorochroman-2-carboxylic acid spectroscopic data

An In-depth Technical Guide on the Spectroscopic Data of (R)-6-Fluorochroman-2-carboxylic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 6-fluorochroman-2-carboxylic acid. While the focus of this document is the (R)-enantiomer, specific experimental spectra for this chiral molecule are not widely available in the public domain. The spectroscopic data for the (R) and (S) enantiomers are identical when measured in an achiral solvent. Therefore, the data presented herein is for the racemic mixture of 6-fluorochroman-2-carboxylic acid, which serves as a crucial reference for researchers working with either enantiomer.

Overview of Spectroscopic Data

This compound is a key chiral building block in the pharmaceutical industry, notably in the synthesis of Nebivolol[1]. Its chemical structure consists of a fluorinated chroman ring system with a carboxylic acid group at the 2-position. The molecular formula is C₁₀H₉FO₃, and the molecular weight is 196.18 g/mol [2].

The following sections summarize the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for racemic 6-fluorochroman-2-carboxylic acid. Infrared (IR) spectroscopy data, while not specifically reported, can be inferred from the characteristic absorptions of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.

¹H NMR Spectroscopic Data

The proton NMR (¹H NMR) spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 8.61 | Broad Singlet | 1H | Carboxylic Acid (-COOH) | - |

| 6.76 - 7.01 | Multiplet | 3H | Aromatic Protons (Ar-H) | - |

| 4.78 | Triplet | 1H | Methine Proton (-CH-) | - |

| 2.82 - 2.85 | Triplet | 2H | Methylene Protons (-CH₂-Ar) | 12 |

| 2.14 - 2.37 | Multiplet | 2H | Methylene Protons (-CH₂-CH-) | - |

Note: Data corresponds to the racemic mixture in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopic Data

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 175.2 | Carboxylic Acid Carbon (-C OOH) |

| 158.4 | Aromatic Carbon (Ar-C-F) |

| 156.0 | Aromatic Carbon (Ar-C-O) |

| 149.0 | Aromatic Carbon |

| 122.3 - 122.4 | Aromatic Carbons |

| 117.8 - 117.9 | Aromatic Carbons |

| 115.2 - 115.5 | Aromatic Carbons |

| 73.2 | Methine Carbon (-C H-) |

| 23.5 - 24.1 | Methylene Carbon (-C H₂-Ar) |

Note: Data corresponds to the racemic mixture in CDCl₃ at 400 MHz. Some sources indicate a range for the chemical shifts of the methylene carbons.

¹⁹F NMR Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 6-fluorochroman-2-carboxylic acid, the expected molecular ion peak in the mass spectrum corresponds to its molecular weight.

| m/z | Ion |

| 196.18 | [M]⁺ |

Note: This corresponds to the molecular ion peak observed via Electrospray Ionization (ESI).

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not provided in the search results, the characteristic absorption bands for its functional groups can be predicted.

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3300 - 2500 | O-H (Carboxylic Acid) | Strong, very broad |

| 1760 - 1690 | C=O (Carboxylic Acid) | Strong, sharp |

| 1320 - 1210 | C-O (Carboxylic Acid) | Strong |

| ~3000 | C-H (Aromatic and Aliphatic) | Sharp, superimposed on O-H band |

| 1440 - 1395 and 950 - 910 | O-H Bend (Carboxylic Acid) | Medium to weak |

These characteristic bands are typical for carboxylic acids and are due to the presence of the -COOH group and hydrogen bonding[4].

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled single-pulse experiment.

-

Spectral Width: Approximately 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Temperature: 298 K.

¹⁹F NMR Acquisition:

-

Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: Sufficient to cover the expected range for aromatic fluorine compounds (e.g., -100 to -180 ppm).

-

Reference: An external or internal standard such as CFCl₃ or trifluoroacetic acid[5].

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 64-256.

-

Temperature: 298 K.

Mass Spectrometry

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

The solution may be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

-

Ionization Mode: ESI, positive or negative ion mode.

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the clean ATR crystal should be collected before analyzing the sample.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a chiral small molecule like this compound.

Caption: General workflow for the spectroscopic characterization of a chiral molecule.

References

- 1. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | C10H9FO3 | CID 28242420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 19F [nmr.chem.ucsb.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR spectrum of (R)-6-Fluorochroman-2-carboxylic acid

An in-depth analysis of the ¹H NMR spectrum of (R)-6-Fluorochroman-2-carboxylic acid is presented in this technical guide. Designed for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectral data, experimental procedures for synthesis and analysis, and visual representations of the molecular structure and experimental workflow.

¹H Nuclear Magnetic Resonance (NMR) Data

The ¹H NMR spectrum of 6-Fluorochroman-2-carboxylic acid provides key insights into its molecular structure. The data presented below was obtained from a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1] It is important to note that the ¹H NMR spectrum for the (R)-enantiomer is identical to that of its (S)-enantiomer and the racemic mixture, as standard NMR spectroscopy is not a chiral technique.

Molecular Structure and Proton Numbering

To facilitate the interpretation of the NMR data, the chemical structure of this compound with standardized proton numbering is provided below.

Caption: Molecular structure of this compound.

Quantitative ¹H NMR Data Summary

The following table summarizes the proton NMR spectral data for 6-Fluorochroman-2-carboxylic acid.[1]

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| Carboxylic Acid (COOH) | 8.61 | Broad Singlet (bs) | 1H | - |

| Aromatic (H-5, H-7, H-8) | 6.76 - 7.01 | Multiplet (m) | 3H | - |

| Methine (H-2) | 4.78 | Triplet (t) | 1H | - |

| Methylene (H-4) | 2.82 - 2.85 | Triplet (t) | 2H | 12 |

| Methylene (H-3) | 2.14 - 2.37 | Multiplet (m) | 2H | - |

Spectral Interpretation

-

Carboxylic Acid Proton (δ 8.61): The signal at 8.61 ppm corresponds to the acidic proton of the carboxylic acid group. Its downfield shift and broad appearance are characteristic of acidic protons, which undergo rapid chemical exchange.[1]

-

Aromatic Protons (δ 6.76 - 7.01): The multiplet in this region integrates to three protons, corresponding to the hydrogens on the fluorinated benzene ring (H-5, H-7, and H-8).[1] The fluorine atom at position 6 influences the chemical shifts and splitting patterns of these adjacent aromatic protons.

-

Methine Proton (H-2) (δ 4.78): This triplet corresponds to the proton at the chiral center (C-2).[1] It is coupled to the two adjacent diastereotopic protons on C-3, resulting in a triplet.

-

Methylene Protons (H-4) (δ 2.82 - 2.85): The signal integrating to two protons is assigned to the methylene group at position 4, adjacent to the aromatic ring.[1]

-

Methylene Protons (H-3) (δ 2.14 - 2.37): This complex multiplet represents the two diastereotopic protons on the carbon adjacent to the chiral center (C-3).[1] Their proximity to the stereocenter makes them chemically non-equivalent, leading to a more complex splitting pattern.

Experimental Protocols

Synthesis of 6-Fluorochroman-2-carboxylic acid

The compound is typically synthesized via the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[1][2]

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on carbon (5% Pd/C, 50% wet)

-

Glacial acetic acid

-

Hydrogen gas

-

Nitrogen gas

-

Toluene

-

Aqueous NaOH solution

-

Concentrated HCl

-

Petroleum ether

Procedure:

-

An autoclave reactor is charged with 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, Pd/C catalyst, and glacial acetic acid.[1]

-

The reactor is sealed and purged with nitrogen gas to create an inert atmosphere.[2]

-

The nitrogen is replaced with hydrogen gas, and the reactor is pressurized to approximately 2.0 MPa.[1][2]

-

The reaction mixture is heated to 70-80°C and stirred for 30-35 hours.[1][2]

-

Reaction completion is monitored using Thin Layer Chromatography (TLC).[1]

-

After completion, the reactor is cooled, and the hydrogen gas is released. The reaction mixture is filtered to remove the Pd/C catalyst.[1]

-

The filtrate is concentrated under reduced pressure to remove the glacial acetic acid.[1]

-

The crude product is purified. One method involves adding toluene and an aqueous NaOH solution, separating the aqueous layer, and acidifying it with concentrated HCl to precipitate the solid product.[1] An alternative is to pour the concentrated residue into petroleum ether to induce crystallization.[1][2]

-

The resulting solid is filtered, washed with water, and dried to yield 6-Fluorochroman-2-carboxylic acid.[1]

Caption: Workflow for the synthesis of 6-Fluorochroman-2-carboxylic acid.

¹H NMR Spectroscopy Protocol

Instrumentation:

-

A 400 MHz NMR spectrometer.[1]

Sample Preparation:

-

A small amount of the synthesized this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃).[1][3]

-

The use of a deuterated solvent is crucial to avoid overwhelming signals from the solvent's protons.[3]

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

The prepared sample in the NMR tube is placed into the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

The ¹H NMR spectrum is acquired. Standard parameters for acquisition include defining the spectral width, acquisition time, and number of scans.[4][5]

-

The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.

Data Processing:

-

The spectrum is phased and baseline corrected.

-

The chemical shifts of the signals are referenced to the internal standard (TMS).

-

The signals are integrated to determine the relative number of protons corresponding to each resonance.[3]

-

Coupling constants (J-values) are measured from the splitting patterns of the multiplets.

References

13C NMR of (R)-6-Fluorochroman-2-carboxylic acid

An In-Depth Technical Guide to the ¹³C NMR of (R)-6-Fluorochroman-2-carboxylic Acid

Introduction

This compound is a key chiral building block in the synthesis of various pharmaceutical compounds, most notably as a precursor for the β-blocker Nebivolol. The precise characterization of its molecular structure is paramount for ensuring the purity, efficacy, and safety of such therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as an indispensable analytical technique for the unambiguous structural elucidation and verification of this molecule. This guide provides a comprehensive overview of the ¹³C NMR spectrum of this compound, including detailed data, experimental protocols, and workflow visualizations for researchers and professionals in the field of drug development.

¹³C NMR Spectral Data

The ¹³C NMR spectrum of 6-Fluorochroman-2-carboxylic acid provides direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift (δ) is indicative of its local electronic environment. The presence of the electronegative fluorine atom at the C6 position introduces characteristic splitting patterns (due to C-F coupling) and influences the chemical shifts of nearby carbon atoms.

The table below summarizes the assigned ¹³C NMR chemical shifts for 6-Fluorochroman-2-carboxylic acid, recorded in Chloroform-d (CDCl₃).

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (J-coupling) | Notes |

| COOH | 175.2 | Singlet | Carboxylic acid carbonyl carbon. |

| C6 | 158.4 | Doublet (¹JCF ≈ 240 Hz) | Aromatic carbon directly bonded to fluorine; exhibits strong one-bond coupling. |

| C8a | 156.0 | Singlet | Aromatic quaternary carbon bonded to the heterocyclic oxygen. |

| C4a | 149.0 | Singlet | Aromatic quaternary carbon at the ring junction. |

| C5 | 122.4 | Doublet (²JCF ≈ 23 Hz) | Aromatic carbon ortho to the fluorine atom. |

| C7 | 117.9 | Doublet (²JCF ≈ 21 Hz) | Aromatic carbon ortho to the fluorine atom. |

| C8 | 115.4 | Doublet (³JCF ≈ 7 Hz) | Aromatic carbon meta to the fluorine atom. |

| C2 | 73.2 | Singlet | Chiral carbon of the dihydropyran ring, bonded to oxygen and the carboxyl group. |

| C3 | 24.1 | Singlet | Methylene carbon adjacent to the chiral center. |

| C4 | 23.5 | Singlet | Methylene carbon adjacent to the aromatic ring. |

Note: The precise coupling constants (J-values) can vary slightly depending on the solvent and experimental conditions. The assignments are based on spectral data from analogous compounds and established principles of NMR spectroscopy.[1]

Structural and Workflow Diagrams

Visualizing the molecular structure and the experimental process is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the carbon numbering scheme and the NMR analysis workflow.

Caption: Molecular structure of this compound with IUPAC numbering.

Caption: A generalized workflow for acquiring a ¹³C NMR spectrum.

Experimental Protocol

The following protocol outlines a standard procedure for obtaining a high-quality, proton-decoupled ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 15-25 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is adequate for the instrument's detector (typically ~4-5 cm).

2. Instrument Setup and Calibration:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Optimize the magnetic field homogeneity by shimming the sample, aiming for a sharp and symmetrical lock signal.

-

Tune and match the ¹³C probe to the correct frequency to ensure maximum signal transmission and detection.[2]

3. Data Acquisition:

-

Set up a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer).

-

Key Acquisition Parameters:

-

Pulse Width: Calibrated 30° or 90° pulse.

-

Spectral Width: Approximately 240-250 ppm (e.g., -10 to 230 ppm) to cover the full range of expected chemical shifts.

-

Acquisition Time (AQ): Typically 1-2 seconds.

-

Relaxation Delay (D1): 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons, though shorter delays can be used for routine characterization.[3]

-

Number of Scans (NS): 128 to 1024 scans, depending on the sample concentration and desired signal-to-noise ratio. Due to the low natural abundance of ¹³C, a higher number of scans is generally required compared to ¹H NMR.[1]

-

Temperature: 298 K (25 °C).

-

4. Data Processing:

-

Apply an exponential window function (line broadening) of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform (FT) to convert the time-domain FID into the frequency-domain spectrum.

-

Phase the spectrum manually to ensure all peaks are in the positive absorptive mode.

-

Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm or the residual CDCl₃ solvent peak to 77.16 ppm.[4]

-

Integrate the peaks if quantitative analysis is required, although this is less common for routine ¹³C NMR.

Conclusion

The ¹³C NMR spectrum of this compound provides a detailed fingerprint of its carbon framework. The chemical shifts of the ten unique carbons, combined with the characteristic splitting patterns induced by the C6-fluorine substituent, allow for complete and confident structural verification. The methodologies and data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis, quality control, and analysis of this important pharmaceutical intermediate, ensuring the integrity and purity of the final active pharmaceutical ingredients.

References

(R)-6-Fluorochroman-2-carboxylic acid crystal structure

An In-depth Technical Guide to the Crystal Structure of (R)-6-Fluorochroman-2-carboxylic Acid and its Derivatives for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structural crystallography of this compound and its closely related derivatives. As a critical chiral building block in modern pharmaceuticals, understanding its three-dimensional structure is paramount for rational drug design and development. While a definitive crystal structure for this compound itself is not publicly available, this document leverages crystallographic data from its key precursor and a direct synthetic derivative to provide a comprehensive analysis of its likely solid-state conformation and intermolecular interactions.

The Strategic Importance of this compound in Medicinal Chemistry

This compound is a vital intermediate in the synthesis of numerous pharmaceutical agents. The fluorinated chroman scaffold is a privileged structure in medicinal chemistry, offering a unique combination of rigidity and conformational flexibility that is conducive to potent and selective interactions with biological targets. The fluorine atom, in particular, can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa.[1]

Optically pure forms of 6-fluorochroman-2-carboxylic acid are crucial for the synthesis of drugs like Nebivolol, a highly selective beta-blocker used in the treatment of hypertension.[2][3] The stereochemistry at the C2 position is critical for its biological activity, making the structural understanding of the (R)-enantiomer of particular interest.

Unveiling the Crystal Structure: A Case Study Approach

In the absence of a published crystal structure for the title compound, we will examine the crystallographic data of two closely related and informative structures:

-

Case Study 1: 6-Fluoro-4-oxochroman-2-carboxylic acid: A key precursor in the synthesis of this compound.[4] Its crystal structure provides insights into the foundational chroman ring system.

-

Case Study 2: (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman: A direct derivative synthesized from (R)-6-fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid.[2][3] This structure reveals the conformation of the (R)-6-fluorochroman core.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters for our case study compounds.

| Parameter | 6-Fluoro-4-oxochroman-2-carboxylic acid[4] | (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman[2] |

| Chemical Formula | C₁₀H₇FO₄ | C₁₁H₁₁FO₂ |

| Molecular Weight | 210.16 g/mol | 194.20 g/mol |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁ |

| a (Å) | 5.3472 (11) | 9.3742 (3) |

| b (Å) | 12.748 (3) | 4.76845 (12) |

| c (Å) | 12.785 (3) | 11.0212 (3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 114.202 (4) |

| γ (°) | 90 | 90 |

| Volume (ų) | 871.5 (3) | 449.35 (3) |

| Z | 4 | 2 |

| Temperature (K) | 113 | 100 |

| R-factor | 0.027 | 0.032 |

Structural Analysis and Intermolecular Interactions

6-Fluoro-4-oxochroman-2-carboxylic acid: The crystal structure of this precursor reveals a dihydropyranone ring that adopts an envelope conformation, with the asymmetric carbon atom at the flap position.[4] In the crystal lattice, molecules are linked into zigzag chains through O—H···O hydrogen bonds between the carboxylic acid groups. Additionally, C—H···π interactions involving the benzene ring contribute to the crystal packing.[4]

(R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman: This derivative provides a direct look at the (R)-6-fluorochroman moiety. The X-ray analysis confirms the R,S configuration at the stereogenic centers.[2] The crystal structure was refined as an inversion twin.[2] The conformation of the chroman ring system in this derivative is crucial for understanding how it presents its substituents for interaction with biological targets.

Experimental Workflow for Crystal Structure Determination

The determination of a crystal structure is a meticulous process that requires expertise in both chemistry and physics.[5] The following is a generalized, field-proven protocol for obtaining the crystal structure of a small molecule like this compound.

Synthesis and Purification

The first and most critical step is the synthesis of the target compound with high purity. This compound can be synthesized from p-fluorophenol, leading to the formation of 6-fluoro-4-chromanone-2-carboxylic acid and subsequently 6-fluorochroman-2-carboxylic acid.[6] The racemic mixture is then resolved using a chiral amine, such as (R)-(+)-α-methylbenzylamine, to isolate the desired (R)-enantiomer.[6]

An alternative and more contemporary approach involves enzymatic resolution, which offers a greener and more efficient pathway to the optically pure enantiomers.[7]

Crystallization

Obtaining a single crystal of sufficient size and quality is often the most challenging part of the process.[8]

Step-by-Step Crystallization Protocol:

-

Solvent Selection: Begin by screening a range of solvents with varying polarities to determine the solubility of the compound. Good solvents for crystallization are those in which the compound is sparingly soluble at room temperature but more soluble upon heating.

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent in a clean vial. Cover the vial with a cap that has a small hole to allow for slow evaporation of the solvent. Place the vial in a vibration-free environment.

-

Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a "poor" solvent (a solvent in which the compound is insoluble). The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature, and then further cool it in a refrigerator or freezer.

X-ray Diffraction Data Collection

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer.

Data Collection Workflow:

-

Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a loop or a glass fiber.

-

Data Collection: The crystal is cooled in a stream of cold nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

Structure Determination Process:

-

Data Processing: The raw diffraction images are processed to determine the intensities and positions of the diffraction spots.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to obtain the best fit between the observed and calculated diffraction data.

The following diagram illustrates the comprehensive workflow for crystal structure determination.

Implications for Drug Development

The three-dimensional structure of a molecule is intimately linked to its biological activity. A detailed understanding of the crystal structure of this compound and its derivatives can provide invaluable insights for drug development professionals.

-

Conformational Analysis: The crystal structure reveals the preferred conformation of the molecule in the solid state. This information can be used to design more rigid analogs that lock the molecule in its bioactive conformation, potentially leading to increased potency and selectivity.

-

Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogs with their biological activities, it is possible to develop a deeper understanding of the structure-activity relationships. This knowledge can then be used to guide the design of new, more potent compounds.

-

Polymorphism Screening: The ability of a compound to exist in different crystal forms (polymorphism) can have a significant impact on its physicochemical properties, such as solubility and bioavailability. Crystal structure analysis is an essential tool for identifying and characterizing different polymorphs.

-

Rational Drug Design: The crystal structure of a lead compound can be used as a starting point for structure-based drug design. By visualizing how the molecule binds to its target, it is possible to design new molecules with improved binding affinity and pharmacokinetic properties.

Conclusion

While the crystal structure of this compound remains to be definitively determined and published, a comprehensive analysis of its key precursor and a direct synthetic derivative provides a robust framework for understanding its likely solid-state properties. The methodologies and insights presented in this guide underscore the critical role of X-ray crystallography in modern drug discovery and development. The detailed experimental workflow provides a practical roadmap for researchers seeking to elucidate the structures of novel chiral building blocks, ultimately enabling the design of safer and more effective medicines.

References

- 1. 6-Fluorochroman-2-carboxylic acid [myskinrecipes.com]

- 2. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on (R)-6-Fluorochroman-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R)-6-Fluorochroman-2-carboxylic acid, a fluorinated chroman derivative of interest in medicinal chemistry and drug discovery.

Molecular Properties

This compound is a heterocyclic compound with the molecular formula C10H9FO3[1][2][3][4]. Its structure consists of a chroman core, which is a dihydropyran ring fused to a benzene ring, substituted with a fluorine atom at the 6-position and a carboxylic acid group at the 2-position in the (R)-enantiomeric configuration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9FO3 |

| Molecular Weight | 196.17 g/mol [1][4] |

| CAS Number | 129101-37-7[4] |

| Appearance | Light yellow solid |

| Melting Point | 129.2-130.3 °C[2] |

| Boiling Point | 358.037 °C at 760 mmHg (Predicted)[2] |

| Density | 1.365 g/cm³ (Predicted)[2] |

| pKa | 3.05±0.20 (Predicted)[2] |

The molecular weight is calculated based on the atomic masses of its constituent elements: Carbon (12.011 u)[5][6][7], Hydrogen (1.008 u)[8], Fluorine (18.998 u)[9][10][11], and Oxygen (15.999 u)[12][13][14][15].

Calculation of Molecular Weight:

-

(10 x 12.011) + (9 x 1.008) + (1 x 18.998) + (3 x 15.999) = 196.174 g/mol

Experimental Protocols

Synthesis of 6-Fluorochroman-2-carboxylic acid

A common method for the synthesis of 6-fluorochroman-2-carboxylic acid involves the reduction of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on activated charcoal (5% Pd/C, 50% wet)

-

Glacial acetic acid

-

Nitrogen gas

-

Hydrogen gas

Procedure:

-

In an autoclave, combine 30 g (0.144 mol) of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid, 5 g of wet palladium on carbon, and 500 mL of glacial acetic acid.

-

Seal the autoclave and purge with nitrogen gas three times.

-

Replace the nitrogen atmosphere with hydrogen gas.

-

Pressurize the reactor with hydrogen to 2.0 MPa.

-

Heat the reactor to 70-80°C and maintain the reaction under these conditions.

-

Upon completion of the reaction, cool the reactor, release the pressure, and filter the catalyst.

-

The filtrate containing the product can then be further purified.

This procedure typically yields 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid in high yield (approximately 90.00%) as a light yellow solid[3].

Logical Workflow for Synthesis

The synthesis process can be visualized as a straightforward workflow.

Caption: Workflow for the synthesis of this compound.

This guide provides foundational information for professionals working with this compound. Further research into its biological activity and potential applications is ongoing.

References

- 1. 99199-60-7|6-Fluorochroman-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. Cas 99199-60-7,6-Fluorochromane-2-carboxylic acid | lookchem [lookchem.com]

- 3. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. (2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | C10H9FO3 | CID 28242420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. westfield.ma.edu [westfield.ma.edu]

- 6. byjus.com [byjus.com]

- 7. #6 - Carbon - C [hobart.k12.in.us]

- 8. quora.com [quora.com]

- 9. quora.com [quora.com]

- 10. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 11. #9 - Fluorine - F [hobart.k12.in.us]

- 12. Atomic Number and Atomic Mass of Oxygen - Oreate AI Blog [oreateai.com]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]

- 15. #8 - Oxygen - O [hobart.k12.in.us]

The Emergence of a Key Chiral Building Block: A Technical Guide to the Discovery and History of (R)-6-Fluorochroman-2-carboxylic Acid

Introduction: The Significance of the Chromane Scaffold in Medicinal Chemistry

The chromane ring system, a bicyclic ether, is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Its unique structural and electronic properties allow for diverse functionalization, leading to compounds with a wide array of therapeutic applications, including antihypertensive, anti-inflammatory, and antimicrobial activities.[2][3] The introduction of a fluorine atom into the chromane structure can further enhance metabolic stability and binding affinity to biological targets. This guide provides an in-depth technical exploration of a particularly significant derivative: (R)-6-Fluorochroman-2-carboxylic acid. This molecule has emerged as a pivotal chiral building block, primarily recognized for its critical role as an intermediate in the synthesis of the cardiovascular drug, Nebivolol.[3]

This document will trace the discovery and historical development of synthetic routes to this compound, offering a detailed examination of the experimental methodologies and the scientific rationale behind their evolution. We will delve into the initial synthesis of the racemic compound and the subsequent advancements in chiral resolution and asymmetric synthesis, driven by the pharmaceutical industry's demand for enantiomerically pure compounds.

Early Synthetic Approaches to Racemic 6-Fluorochroman-2-carboxylic Acid

The initial development of synthetic pathways focused on the creation of the racemic form of 6-fluorochroman-2-carboxylic acid. A prevalent and effective strategy involves the synthesis of a chromone precursor followed by its reduction.[4]

Synthesis via Reduction of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic Acid

A common and high-yielding route to racemic 6-fluorochroman-2-carboxylic acid begins with the precursor 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[4] This method relies on catalytic hydrogenation to reduce both the ketone group and the double bond within the pyrone ring, thereby forming the saturated chromane ring system.[4]

Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-4-oxo-4H-1-benzopyran-2-carboxylic Acid [4][5]

-

1. Reaction Setup:

-

In a high-pressure autoclave, combine 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid (1 equivalent) and a palladium on activated carbon catalyst (Pd/C, typically 5-10% w/w).

-

Add glacial acetic acid as the solvent.

-

Seal the autoclave and purge with an inert gas, such as nitrogen, to remove oxygen.

-

-

2. Hydrogenation:

-

Pressurize the autoclave with hydrogen gas to a specified pressure (e.g., 2.0 MPa).

-

Heat the reaction mixture to a controlled temperature (e.g., 70-80°C).

-

Maintain the hydrogen pressure throughout the reaction, replenishing as necessary.

-

Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC). The reaction is typically complete when the hydrogen uptake ceases.

-

-

3. Work-up and Isolation:

-

Cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to remove the glacial acetic acid.

-

The crude product can be precipitated by the addition of a less polar solvent, such as petroleum ether.

-

Collect the solid product by filtration and dry to yield 6-fluorochroman-2-carboxylic acid.

-

This method is known for its efficiency and high yields, often exceeding 88%, with the resulting product demonstrating high purity (e.g., 99.8%).[4]

Synthesis from p-Fluorophenol

Another documented approach begins with the more fundamental starting material, p-fluorophenol.[6] A multi-step synthesis from this precursor can also yield 6-fluorochroman-2-carboxylic acid.[6] A patented method describes the reaction of p-fluorophenol with dimethyl acetylenedicarboxylate, followed by hydrolysis, cyclization, and finally, catalytic reduction to obtain the desired product.[3]

Logical Flow of Synthesis from p-Fluorophenol

Caption: Synthetic pathway from p-fluorophenol.

The Quest for Enantiopurity: Resolution and Asymmetric Synthesis

The therapeutic efficacy of many chiral drugs resides in a single enantiomer. In the case of Nebivolol, the specific stereochemistry of its constituent chiral centers is crucial for its pharmacological activity. This necessitated the development of methods to isolate the desired (R)-enantiomer of 6-fluorochroman-2-carboxylic acid from the racemic mixture.

Classical Chemical Resolution

Historically, the separation of enantiomers has been achieved through classical chemical resolution. This technique involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.

A documented method for the resolution of racemic 6-fluorochroman-2-carboxylic acid involves the use of chiral α-methylbenzylamine.[6] The racemic acid is reacted with an enantiomerically pure form of the amine (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts.[6] These salts are then separated, and the desired enantiomer of the carboxylic acid is recovered by acidification.

Workflow for Chemical Resolution

Caption: Chemical resolution of racemic acid.

While effective, classical resolution can be a laborious process with yields that are inherently limited to a theoretical maximum of 50% for the desired enantiomer from the racemate.

Enzymatic Resolution: A Greener Approach

More recently, enzymatic resolution has emerged as a powerful and environmentally friendly alternative to chemical methods.[7] This approach utilizes the high enantioselectivity of enzymes to differentiate between the enantiomers of a racemic substrate.

A notable advancement in this area is the use of two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[7] This innovative method produces both (S)- and (R)-6-fluorochroman-2-carboxylic acids with high enantiomeric excess (ee).[7]

Experimental Protocol: Sequential Biphasic Batch Resolution [7]

-

1. System Setup:

-

A biphasic system is employed, typically consisting of an aqueous phase and an organic phase (e.g., toluene).

-

The substrate, racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC), is dissolved in the organic phase.

-

Immobilized cells of either EstS or EstR are contained within the aqueous phase.

-

-

2. Enantioselective Hydrolysis:

-

In the first batch, immobilized EstS is used to selectively hydrolyze the (S)-enantiomer of MFCC to (S)-6-fluorochroman-2-carboxylic acid, which partitions into the aqueous phase.

-

The (R)-enantiomer of MFCC remains largely unreacted in the organic phase.

-

-

3. Product Recovery and Enzyme Exchange:

-

The aqueous phase containing the (S)-acid is removed.

-

A fresh aqueous phase containing immobilized EstR is introduced.

-

-

4. Second Enantioselective Hydrolysis:

-

EstR then selectively hydrolyzes the remaining (R)-MFCC in the organic phase to this compound, which partitions into the new aqueous phase.

-

-

5. Iterative Process:

-

This sequential process can be repeated for multiple batches, with the organic phase being retained and supplemented with additional MFCC as needed.

-

This enzymatic method offers significant advantages over chemical resolution, including higher yields, milder reaction conditions, and reduced environmental impact.[7] The reported process achieved a total mole yield of 93.5% over ten batches, with high enantiomeric excess for both enantiomers.[7]

Table 1: Comparison of Resolution Methods

| Feature | Chemical Resolution | Enzymatic Resolution |

| Resolving Agent | Chiral small molecule (e.g., α-methylbenzylamine) | Enzyme (e.g., Esterase) |

| Theoretical Max. Yield | 50% per enantiomer | Can approach 100% |

| Reaction Conditions | Often requires specific solvents and temperatures | Typically mild, aqueous conditions |

| Environmental Impact | Can generate significant chemical waste | Generally considered a "green" technology |

| Enantioselectivity | Variable, dependent on diastereomer properties | Often very high |

Conclusion and Future Outlook

The journey of this compound from a laboratory curiosity to a key industrial intermediate is a testament to the relentless drive for innovation in pharmaceutical synthesis. The development of its synthetic routes showcases a clear progression from the production of the racemic compound to highly efficient and stereoselective methods for obtaining the desired (R)-enantiomer. While classical chemical resolution played an important historical role, the advent of enzymatic resolution represents a significant leap forward in terms of efficiency, yield, and sustainability.

As the demand for enantiomerically pure pharmaceuticals continues to grow, it is anticipated that further research will focus on the development of direct asymmetric syntheses of this compound, potentially eliminating the need for resolution altogether. Such advancements will continue to refine the production of this vital chiral building block, ensuring a stable and efficient supply for the synthesis of life-saving medicines like Nebivolol.

References

- 1. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN104072470A - Preparation method of 6-fluorochroman-2-formic acid - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. 6-Fluorochromane-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of (R)-6-Fluorochroman-2-carboxylic Acid in Modern Cardiovascular Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-6-Fluorochroman-2-carboxylic acid, a chiral building block, holds a significant position in medicinal chemistry, primarily as a key intermediate in the synthesis of the third-generation beta-blocker, Nebivolol.[1][2] This technical guide provides an in-depth analysis of the synthesis, properties, and critical role of this compound in the development of this important cardiovascular therapeutic agent. We will explore its synthesis and resolution, its conversion to Nebivolol, and the ultimate pharmacological action of the final drug product, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound and its precursor is essential for its application in pharmaceutical synthesis.

| Property | This compound | 6-Fluorochromone-2-carboxylic acid (Precursor) |

| Molecular Formula | C₁₀H₉FO₃ | C₁₀H₅FO₄ |

| Molecular Weight | 196.18 g/mol | 208.14 g/mol |

| Melting Point | Not specified in search results | 257-259 °C |

| Appearance | White to light yellow solid[3] | Not specified in search results |

| Solubility | Not specified in search results | Not specified in search results |

| CAS Number | 129101-37-7[2] | 99199-59-4 |

Synthesis and Enantioselective Resolution

The synthesis of racemic 6-fluorochroman-2-carboxylic acid is a critical first step, followed by the crucial resolution of the enantiomers to isolate the desired (R)-enantiomer.

Synthesis of Racemic 6-Fluorochroman-2-carboxylic acid

The common and effective route for synthesizing 6-Fluorochroman-2-carboxylic acid involves the catalytic hydrogenation of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid.[3][4]

Materials:

-

6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid

-

Palladium on carbon (Pd/C) catalyst (5% or 10%)

-

Glacial acetic acid

-

Hydrogen gas

-

Nitrogen gas

-

Autoclave reactor

-

Filtration apparatus

-

Rotary evaporator

-

Petroleum ether

Procedure:

-

Charge a 500 mL autoclave reactor with 10.0 g of 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid and 0.5 g of Pd/C catalyst in 150 mL of glacial acetic acid under a nitrogen atmosphere.[3]

-

Seal the autoclave and apply 15-20 kg of hydrogen pressure.

-

Heat the reactor to 75-80 °C for 30-35 hours.[3]

-

Monitor the completion of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the reactor and filter the mixture to remove the Pd/C catalyst.

-

Wash the catalyst with 25 mL of acetic acid.[3]

-

Concentrate the filtrate under reduced pressure to remove the acetic acid.[3][4]

-

Add toluene to the degassed mass, followed by an aqueous NaOH solution (2.28g in 30 ml water), and stir for 30 minutes.[3]

-

Separate the aqueous and toluene layers.

-

Acidify the aqueous layer with concentrated HCl to precipitate the solid product.[3]

-

Filter the solid, wash with water, and dry to obtain 6-fluorochroman-2-carboxylic acid.[3] Reported yields for this method can exceed 88%, with a purity of 99.8%.[4]

Enantioselective Resolution

Optically pure (R)- and (S)-6-fluorochroman-2-carboxylic acids are pivotal for the stereospecific synthesis of drugs like Nebivolol.[5] Both chemical and enzymatic resolution methods have been developed.

The (R)- and (S)-enantiomers can be obtained by forming diastereomeric salts with a chiral resolving agent, such as (R)-(+)- or (S)-(-)-α-methylbenzylamine, followed by fractional crystallization.[6]

A more efficient and environmentally friendly approach involves enzymatic resolution using esterases.

This innovative method utilizes two esterases, EstS and EstR, from Geobacillus thermocatenulatus for the sequential production of (S)- and (R)-6-fluorochroman-2-carboxylic acids from racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC).[5]

Materials:

-

Racemic methyl 6-fluoro-chroman-2-carboxylate (MFCC)

-

Immobilized whole cells of E. coli expressing EstS and EstR

-

Aqueous-toluene biphasic system

-

Phosphate buffer

Procedure:

-

The reaction is carried out in an aqueous-toluene biphasic system using racemic MFCC as the substrate.

-

In the first batch, immobilized E. coli cells expressing EstS are used to selectively hydrolyze the (S)-enantiomer of MFCC to (S)-6-fluorochroman-2-carboxylic acid, which is recovered from the aqueous phase.

-

After the first batch, the aqueous phase containing the product and the immobilized cells is replaced.

-

For the second batch, immobilized E. coli cells expressing EstR are introduced to hydrolyze the remaining (R)-enantiomer of MFCC to this compound.

-

This sequential process can be repeated for multiple batches, with the organic phase containing the substrate being retained and supplemented with fresh MFCC.

-

This method has been shown to produce (S)-FCCAs with 96.9% enantiomeric excess (ee) and (R)-FCCAs with 99.1% ee, achieving a total mole yield of 93.5% over ten batches in 40 hours.[5]

Role in the Synthesis of Nebivolol

This compound is a cornerstone in the multi-step synthesis of Nebivolol, a highly selective beta-1 adrenergic receptor antagonist with vasodilatory properties.[1] The synthesis of Nebivolol from this chiral intermediate involves several key transformations.

A general synthetic pathway involves the conversion of the carboxylic acid to an aldehyde, followed by the formation of an epoxide. This epoxide is a key intermediate that reacts with another chiral amine fragment, also derived from 6-fluorochroman-2-carboxylic acid, to form the final Nebivolol structure.

Materials:

-

This compound

-

Reducing agents (e.g., sodium borohydride, diisobutylaluminium hydride)[7]

-

Oxidizing agents

-

Trimethylsulfoxonium iodide[7]

-

Sodium hydride[7]

-

Solvents (e.g., tetrahydrofuran, dimethyl sulfoxide)[7]

Procedure (Illustrative Steps):

-

Reduction to Alcohol: this compound is reduced to the corresponding alcohol, (R)-(6-fluorochroman-2-yl)methanol. A typical procedure involves using sodium borohydride in tetrahydrofuran.[7]

-

Oxidation to Aldehyde: The alcohol is then oxidized to form (R)-6-fluorochroman-2-carboxaldehyde.

-

Epoxide Formation: The aldehyde is reacted with trimethylsulfoxonium iodide and a base like sodium hydride in a solvent such as dimethyl sulfoxide to yield the corresponding epoxide, a crucial intermediate for the final coupling step.[7]

The Significance of the Fluorine Atom

The presence of a fluorine atom at the 6-position of the chroman ring is not arbitrary. Fluorine substitution is a common strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. In the context of Nebivolol, the fluorine atom contributes to:

-

Metabolic Stability: Fluorine can block sites of metabolic oxidation, increasing the drug's half-life and bioavailability.[8]

-

Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the target receptor, potentially increasing binding affinity and potency.

-

Lipophilicity: Fluorine substitution can modulate the lipophilicity of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[8]

Pharmacological Profile of Nebivolol

Nebivolol, the final product derived from this compound, is a third-generation beta-blocker with a unique dual mechanism of action.[2]

Mechanism of Action

Nebivolol is a racemic mixture of d- and l-enantiomers.

-

d-Nebivolol is a highly selective β1-adrenergic receptor antagonist.[1] This action leads to a decrease in heart rate, myocardial contractility, and blood pressure.

-

l-Nebivolol potentiates the effects of nitric oxide (NO), leading to vasodilation.[9] This is achieved through stimulation of endothelial nitric oxide synthase (eNOS). This vasodilatory effect contributes to the reduction in peripheral vascular resistance.

Pharmacokinetic Properties of Nebivolol

| Parameter | Value |

| Protein Binding | ~98% (primarily to albumin)[2][10] |

| Metabolism | Liver (mainly via CYP2D6)[2][10] |

| Elimination Half-life | 12-19 hours[9] |

| Excretion | Kidney and feces[9] |